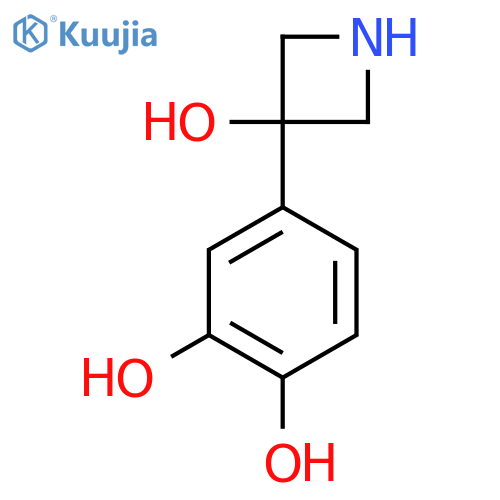Cas no 2229581-15-9 (4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol)

2229581-15-9 structure
商品名:4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol
- EN300-1825128
- 2229581-15-9
-
- インチ: 1S/C9H11NO3/c11-7-2-1-6(3-8(7)12)9(13)4-10-5-9/h1-3,10-13H,4-5H2
- InChIKey: SVYRVTUMTFAJIY-UHFFFAOYSA-N
- ほほえんだ: OC1(C2C=CC(=C(C=2)O)O)CNC1
計算された属性
- せいみつぶんしりょう: 181.07389321g/mol
- どういたいしつりょう: 181.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 72.7Ų
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1825128-0.5g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1825128-2.5g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1825128-0.05g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1825128-0.25g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1825128-1.0g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1825128-10g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 10g |
$5221.0 | 2023-09-19 | ||
| Enamine | EN300-1825128-5.0g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 5g |
$3520.0 | 2023-06-01 | ||
| Enamine | EN300-1825128-10.0g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 10g |
$5221.0 | 2023-06-01 | ||
| Enamine | EN300-1825128-5g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 5g |
$3520.0 | 2023-09-19 | ||
| Enamine | EN300-1825128-0.1g |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol |
2229581-15-9 | 0.1g |
$1068.0 | 2023-09-19 |
4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol 関連文献
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
2229581-15-9 (4-(3-hydroxyazetidin-3-yl)benzene-1,2-diol) 関連製品
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
